molecular formula C10H18FN3 B11739699 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine

Cat. No.: B11739699
M. Wt: 199.27 g/mol
InChI Key: MTFAWCXZEOJDJE-UHFFFAOYSA-N
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Description

{[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is a substituted pyrazole derivative featuring a 2-fluoroethyl group at the pyrazole nitrogen and a 2-methylpropyl (isobutyl) amine moiety. Pyrazole derivatives are valued for their metabolic stability, bioavailability, and tunable electronic properties due to fluorine substitution .

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H18FN3/c1-9(2)7-12-8-10-3-5-13-14(10)6-4-11/h3,5,9,12H,4,6-8H2,1-2H3

InChI Key

MTFAWCXZEOJDJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=NN1CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and methylpropylamine groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core. Subsequent alkylation reactions introduce the fluoroethyl and methylpropylamine groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents on Pyrazole Amine Substituent Key Features/Applications Reference ID
{[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine C₁₀H₁₇FN₃ 2-Fluoroethyl 2-Methylpropyl (Isobutyl) Potential CNS activity due to lipophilic isobutyl group; fluorination enhances stability
propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine C₉H₁₄F₃N₃ 2,2,2-Trifluoroethyl Propyl Higher electronegativity from CF₃ group; possible enhanced receptor binding affinity
2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine C₉H₁₅N₃ Cyclopropyl, Methyl Ethyl Cyclopropyl enhances metabolic stability; simpler amine chain for rapid absorption
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine C₃₄H₂₂F₇N₇O Complex aryl/heteroaryl N/A Multi-target kinase inhibition; fluorinated aromatic systems for improved selectivity

Key Observations:

Fluorine Substitution: The 2-fluoroethyl group in the target compound offers moderate lipophilicity compared to the trifluoroethyl group in propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine (). In contrast, aryl-fluorinated analogs (e.g., ) prioritize aromatic fluorination for π-π stacking and metabolic resistance, often in kinase inhibitors .

Amine Substituent Effects :

  • The 2-methylpropyl (isobutyl) group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, unlike the simpler ethyl or propyl chains in other analogs ().
  • Cyclopropyl-containing analogs () demonstrate improved metabolic stability due to steric hindrance but may exhibit reduced synthetic accessibility .

Biological Activity: While the target compound lacks direct activity data, structurally related pyrazolo[3,4-d]pyrimidinones () and benzimidazole derivatives () show potent kinase inhibition (e.g., JAK2, EGFR). Fluorine positioning in these analogs correlates with IC₅₀ values in the nanomolar range .

Biological Activity

The compound {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Molecular Formula : C9H15FN4
Molecular Weight : 196.24 g/mol
IUPAC Name : N-[[1-(2-fluoroethyl)pyrazol-5-yl]methyl]-2-methylpropan-1-amine
Canonical SMILES : CC(C)CNCC1=NN(C=C1)C(F)F

PropertyValue
Molecular FormulaC9H15FN4
Molecular Weight196.24 g/mol
IUPAC NameN-[[1-(2-fluoroethyl)pyrazol-5-yl]methyl]-2-methylpropan-1-amine
Canonical SMILESCC(C)CNCC1=NN(C=C1)C(F)F

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially enhancing binding affinity to enzymes or receptors. The presence of the fluorinated ethyl group may influence the compound's pharmacokinetics and dynamics, contributing to its biological effects.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study on related compounds showed that certain pyrazole derivatives effectively inhibited cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions . The inhibition of COX enzymes is crucial for reducing inflammation and pain.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including lung and liver cancer cells . These compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Analgesic Effects

The analgesic properties of pyrazole derivatives have been well-documented. Compounds like celecoxib, a well-known COX-2 inhibitor, serve as a reference point for evaluating the analgesic potential of new pyrazole derivatives . The ability to inhibit COX enzymes can translate into effective pain relief in various clinical settings.

Study 1: Inhibition of COX Enzymes

A series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. Among them, compounds exhibiting IC50 values below 1 µM were identified as potent inhibitors. These findings suggest that similar modifications in the structure of this compound could enhance its therapeutic efficacy against inflammatory diseases .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of various pyrazole derivatives on A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain compounds led to significant reductions in cell viability, with IC50 values ranging from 10 µM to 50 µM, demonstrating their potential as anticancer agents .

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